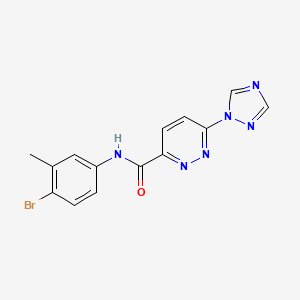
N-(4-bromo-3-methylphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-bromo-3-methylphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a useful research compound. Its molecular formula is C14H11BrN6O and its molecular weight is 359.187. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-bromo-3-methylphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class of heterocyclic compounds that have shown promise in various therapeutic areas, including oncology and antimicrobial applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against cancer cell lines, and other relevant biological activities.
- Molecular Formula : C₁₄H₁₁BrN₆O
- Molecular Weight : 359.18 g/mol
- CAS Number : 1448050-70-1
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The triazole moiety is known for its ability to inhibit certain enzymes involved in cellular proliferation and survival pathways.
Key Mechanisms:
- Inhibition of Kinases : The compound potentially acts as an inhibitor of c-Met kinase, which is implicated in various cancer types. In studies involving similar compounds, effective inhibition was observed at nanomolar concentrations.
- Induction of Apoptosis : Research indicates that compounds with similar structures can induce apoptosis in cancer cells through the activation of caspase pathways.
- Cell Cycle Arrest : The compound has been shown to cause cell cycle arrest at specific phases, thereby limiting cell proliferation.
Biological Activity Against Cancer
Recent studies have highlighted the anti-tumor activity of related triazole derivatives against various cancer cell lines:
| Compound | Cell Line | IC₅₀ (μM) |
|---|---|---|
| 22i | A549 | 0.83 ± 0.07 |
| 22i | MCF-7 | 0.15 ± 0.08 |
| 22i | HeLa | 2.85 ± 0.74 |
These findings suggest that this compound could exhibit similar anti-cancer properties due to structural similarities with the tested compounds .
Antimicrobial Activity
In addition to its anti-cancer properties, compounds containing the triazole ring have been noted for their antimicrobial activities:
- Mechanism : The triazole group can interfere with fungal cell wall synthesis and bacterial metabolic pathways.
- Efficacy : Some derivatives have shown significant activity against pathogens such as Staphylococcus aureus and Escherichia coli.
Case Studies
A study focusing on the synthesis and evaluation of pyridazine derivatives demonstrated that modifications in the pyridazine structure could enhance biological activity:
- Study Findings : Compounds similar to this compound were synthesized and evaluated for their anti-cancer and antimicrobial properties.
Notable Results:
The derivatives exhibited varying degrees of cytotoxicity against different cancer cell lines and showed promising results as potential antimicrobial agents.
属性
IUPAC Name |
N-(4-bromo-3-methylphenyl)-6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN6O/c1-9-6-10(2-3-11(9)15)18-14(22)12-4-5-13(20-19-12)21-8-16-7-17-21/h2-8H,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOUSQLOIPWGDGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=NN=C(C=C2)N3C=NC=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














